N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-12(2)6-8-9-5-10-3-4-13(9)7-11-8;;/h7,10H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSFVGZBSPTGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2CNCCN2C=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride (CAS #601515-52-0) is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₄N₄
- Molecular Weight : 166.22 g/mol
- Structure : The compound features a tetrahydroimidazo[1,5-a]pyrazine core structure which is significant for its biological activity.
This compound acts primarily as an antagonist at orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has been linked to various therapeutic effects:
- Sleep Disorders : The compound has been shown to increase the duration of REM and NREM sleep in animal models, suggesting potential use in treating insomnia and other sleep-related disorders .
- Cognitive Function : Studies indicate that this compound may enhance memory function in rat models and could be beneficial for cognitive impairments associated with stress-related syndromes .
- Stress Management : Its role in modulating stress responses makes it a candidate for treating anxiety and related disorders .
Biological Activity Data
Case Studies
- Sleep Disorders : In a study by Jenck et al., administration of the compound resulted in a statistically significant increase in total sleep time in rats compared to control groups. This suggests its potential efficacy in managing sleep disorders such as insomnia .
- Cognitive Function : A study investigating the effects of orexin receptor antagonists on memory found that this compound improved performance in memory tasks among stressed rats. This highlights its potential for cognitive enhancement in clinical settings .
- Anxiety and Stress : Research has indicated that compounds targeting orexin receptors can mitigate anxiety-like behaviors in animal models. This compound's ability to modulate these receptors suggests it may have therapeutic applications for anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Key Differences :
Functional Group Variations
Preparation Methods
General Synthetic Strategy
The preparation of N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride typically proceeds via:
Step 1: Formation of the imidazo[1,5-a]pyrazine core
Starting from pyrazine derivatives, the bicyclic imidazo[1,5-a]pyrazine ring is constructed through condensation and cyclization reactions involving amides and acid anhydrides, often facilitated by reagents such as phosphorus oxychloride and phosphorus pentoxide.Step 2: Reduction to tetrahydroimidazo[1,5-a]pyrazine
The aromatic imidazo[1,5-a]pyrazine intermediate is hydrogenated under catalytic conditions (e.g., Pd/C catalyst in ethanol) to yield the tetrahydro derivative.Step 3: Introduction of the N,N-dimethylaminomethyl substituent
Functionalization at the 1-position of the tetrahydroimidazo[1,5-a]pyrazine ring is achieved by alkylation or condensation with appropriate N,N-dimethylaminomethyl precursors.Step 4: Salt formation
The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in solvents such as methanol, dichloromethane, or ethyl acetate, yielding the dihydrochloride crystalline form.
Detailed Preparation Steps and Conditions
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Amide formation and cyclization | Pyrazine 2-methylamine is reacted with acid anhydride in an ice-water bath, then stirred at room temperature to form an amide intermediate. This is followed by treatment with phosphorus oxychloride and phosphorus pentoxide under reflux to cyclize into the imidazo[1,5-a]pyrazine core. | Acid anhydride (dropwise addition), POCl3, P2O5, reflux | Monitored by TLC until starting materials disappear. Quenched with water and pH adjusted to 5-6. |
| 2. Catalytic hydrogenation | The imidazo[1,5-a]pyrazine derivative is hydrogenated in ethanol with Pd/C catalyst at room temperature to yield the tetrahydroimidazo[1,5-a]pyrazine derivative. | Ethanol solvent, Pd/C catalyst, H2 atmosphere, room temperature | Ensures saturation of the fused ring system. |
| 3. Amino protection and halogenation (optional intermediate steps) | Amino groups may be protected by reaction with di-tert-butyl dicarbonate, followed by halogenation with halogenated succinimide in ethanol at room temperature. | Di-tert-butyl dicarbonate, halogenated succinimide, ethanol | Used for selective functional group manipulation in complex syntheses. |
| 4. Alkylation/functionalization | The tetrahydroimidazo[1,5-a]pyrazine derivative is reacted with N,N-dimethylaminomethyl precursors under condensation or alkylation conditions, often in dichloromethane, to introduce the methanamine substituent. | Dichloromethane, carboxylic acid or alkylating agents, condensation reagents | Reaction monitored by TLC; duration varies (hours to overnight). |
| 5. Salt formation and purification | The free base compound is treated with hydrochloric acid in solvents such as methanol, dichloromethane, or ethyl acetate to form the dihydrochloride salt. The product is isolated by crystallization, filtration, and washing with ethyl acetate. | HCl in MeOH/DCM/EtOAc, crystallization with n-hexane, filtration | Yields white solid dihydrochloride salt with high purity. |
Research Findings and Optimization Notes
The use of phosphorus oxychloride and phosphorus pentoxide is critical in the cyclization step to form the fused imidazo[1,5-a]pyrazine ring, providing good yields and purity when reaction times and temperatures are carefully controlled.
Catalytic hydrogenation using Pd/C in ethanol is a mild and efficient method to reduce the aromatic ring system without affecting other functional groups.
Protecting amino groups with di-tert-butyl dicarbonate enhances selectivity in subsequent halogenation and alkylation steps, preventing side reactions.
Salt formation with hydrochloric acid improves the stability, solubility, and crystallinity of the final compound, facilitating purification and handling.
Reaction monitoring by thin layer chromatography (TLC) is essential throughout the synthetic sequence to ensure completion and optimize reaction times.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Solvent | Temperature | Time | Purpose |
|---|---|---|---|---|---|
| Amide formation | Acid anhydride | Ice-water bath, then RT | 0°C to RT | 1-2 h | Formation of amide intermediate |
| Cyclization | Phosphorus oxychloride, phosphorus pentoxide | Neat or POCl3 | Reflux (~100-120°C) | 5 h | Ring closure to imidazo[1,5-a]pyrazine |
| Hydrogenation | Pd/C catalyst, H2 gas | Ethanol | RT | Several hours | Reduction to tetrahydro derivative |
| Amino protection | Di-tert-butyl dicarbonate | Ethanol | RT | 1-3 h | Protect amino groups |
| Halogenation | Halogenated succinimide | Ethanol | RT | 3-6 h | Introduction of halogen substituents |
| Alkylation/Condensation | Carboxylic acid or alkylating agent | Dichloromethane | RT | Overnight | Functionalization with N,N-dimethylaminomethyl |
| Salt formation | HCl | MeOH, DCM, or EtOAc | RT | 1-2 h | Formation of dihydrochloride salt |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with imidazo-pyrazine precursors. Key reagents include hydrazine hydrate and formaldehyde, followed by dimethylamine introduction. Critical conditions include pH control (e.g., ammonium chloride buffers) and temperature modulation (60–80°C) to avoid side reactions. Purification via column chromatography with polar solvents (e.g., methanol/dichloromethane) improves yield .
Q. Which analytical techniques are recommended for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%).
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ (e.g., δ 2.5–3.5 ppm for dimethylamine protons; δ 120–150 ppm for aromatic carbons) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error (e.g., calculated vs. observed m/z) .
Q. How does the tetrahydroimidazo[1,5-a]pyrazine ring influence physicochemical properties?
- Methodological Answer : The saturated ring enhances solubility in polar solvents (logP ~1.2) compared to aromatic analogs. Hydrogen bonding from pyrazine nitrogen atoms increases affinity for biological targets (e.g., receptors with polar binding pockets). Computational tools like MarvinSketch predict pKa (~8.5 for tertiary amine) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR chemical shifts during structural elucidation?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., methylene groups in the tetrahydro ring). Compare experimental shifts with density functional theory (DFT)-calculated values for validation. Contradictions may arise from solvent effects or tautomerism, requiring variable-temperature NMR studies .
Q. What strategies are effective for studying receptor binding affinity, and how can assay variability be minimized?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled analogs and competitive displacement (IC₅₀ determination). Normalize data to reference ligands (e.g., atropine for muscarinic receptors).
- Dose-Response Curves : Employ Hill slope analysis to detect cooperative binding. Address variability via triplicate runs and strict temperature control (25°C ± 0.5°C) .
Q. What computational methods are suitable for modeling interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3N8) to predict binding poses. Focus on pyrazine nitrogen interactions with catalytic residues.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
Comparative Structural Analysis
| Compound Name (CAS) | Key Substituents | Biological Activity | Unique Feature |
|---|---|---|---|
| Target Compound (N/A) | N,N-Dimethyl, Dihydrochloride | Receptor modulation | High solubility due to dihydrochloride |
| (5-Methylimidazo[1,2-a]pyridine) | Methyl group | Antimicrobial | Enhanced lipophilicity (logP ~2.1) |
| Tetrahydroimidazo[4,5-c]pyridine | Saturated ring | Antiviral | Altered nitrogen positioning |
Data adapted from structural analogs in .
Safety and Handling in Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
